4-Bromo-3-ethyl-5-methyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
4-bromo-3-ethyl-5-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-9-5-4-7(2)11(12)10(8)9/h4-6,13H,3H2,1-2H3 |
InChI Key |
KFANOPXDUNYCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=C(C=C2)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Bromo 3 Ethyl 5 Methyl 1h Indole and Its Derivatives
Classical Indole (B1671886) Synthesis Routes Applied to Substituted Halogenated Indoles
Classical methods for indole synthesis have remained fundamental in organic chemistry for over a century. Their application to complex, polysubstituted targets like 4-Bromo-3-ethyl-5-methyl-1H-indole requires careful selection of starting materials and adaptation of reaction conditions.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgthermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. alfa-chemistry.com
For the synthesis of this compound, the logical precursors would be (4-bromo-3-methylphenyl)hydrazine and 2-pentanone . The reaction mechanism proceeds through the formation of a phenylhydrazone intermediate, which, upon treatment with a Brønsted or Lewis acid catalyst, undergoes a acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.org
The presence of substituents on the phenylhydrazine ring, such as the bromo and methyl groups, is generally well-tolerated in the Fischer synthesis. acs.org However, the use of an unsymmetrical ketone like 2-pentanone could potentially lead to the formation of two regioisomeric indoles. In this case, cyclization could produce the desired 3-ethyl-2-methylindole or the isomeric 2-propylindole. The regiochemical outcome is influenced by factors such as the nature of the acid catalyst, reaction conditions, and steric hindrance provided by the substituents on the phenylhydrazine ring. thermofisher.combyjus.com The ortho-methyl group on the (4-bromo-3-methylphenyl)hydrazine would likely direct the cyclization to favor the formation of the 3-ethyl isomer.
| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| p-Tolylhydrazine | Acetone | ZnCl₂ | 2,5-Dimethylindole | Good |
| Phenylhydrazine | Cyclohexanone | Polyphosphoric acid | 1,2,3,4-Tetrahydrocarbazole | ~90% |
| (4-Methoxyphenyl)hydrazine | Pyruvic acid | EtOH, H₂SO₄ | 5-Methoxy-1H-indole-2-carboxylic acid | High |
| (2,6-Dichlorophenyl)hydrazine | Acetophenone | ZnCl₂ | 7-Chloro-2-phenyl-1H-indole | Moderate |
Japp-Klingemann Reaction for Indole Precursors
To prepare the precursor for this compound, one would start with 4-bromo-3-methylaniline . This aniline (B41778) would be diazotized using sodium nitrite (B80452) and a strong acid to form the corresponding diazonium salt. This salt would then be reacted with an appropriate β-dicarbonyl compound, such as ethyl 2-ethylacetoacetate . The subsequent reaction steps, typically involving base- or acid-catalyzed hydrolysis and decarboxylation, would yield the required (4-bromo-3-methylphenyl)hydrazone of 2-pentanone. This hydrazone can then be cyclized under Fischer conditions as described previously. researchgate.netclockss.org This two-step sequence (Japp-Klingemann followed by Fischer) provides a versatile and reliable route to highly substituted indoles. wikipedia.org
| Aniline Derivative | β-Dicarbonyl Compound | Resulting Hydrazone Precursor For |
|---|---|---|
| Aniline | Ethyl acetoacetate | 2-Methylindole |
| 4-Chloroaniline | 2-Oxocyclohexanecarboxylic acid | 8-Chloro-1,2,3,4-tetrahydrocarbazole |
| 4-Nitroaniline | Ethyl 2-methylacetoacetate | 2,3-Dimethyl-6-nitroindole |
Madelung Synthesis and Modifications
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org The starting material for the synthesis of this compound via this route would be a specifically substituted N-acyl-o-toluidine, such as N-(5-bromo-4-methyl-2-propylphenyl)propionamide .
Historically, the reaction's requirement for harsh conditions (e.g., sodium ethoxide at 200-400 °C) has limited its applicability to robust substrates. wikipedia.org However, significant modifications have been developed to allow for milder reaction conditions. The Madelung-Houlihan variation employs organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (B95107), enabling the cyclization to occur at much lower temperatures (ranging from -20 °C to room temperature). wikipedia.org These milder conditions expand the scope of the Madelung synthesis to include more functionalized and sensitive substrates. The presence of an electron-withdrawing bromo group on the aromatic ring may also facilitate the initial deprotonation step, potentially allowing for less stringent reaction conditions. researchgate.net
Modern Catalytic Approaches for this compound Construction
Modern synthetic chemistry offers a variety of catalytic methods that provide alternative and often more efficient pathways to complex heterocyclic structures.
Palladium-Catalyzed Cross-Coupling Reactions in Indole Synthesis
Palladium catalysis has revolutionized the synthesis of indoles, offering routes for both the construction of the indole core and the late-stage functionalization of a pre-formed indole ring. beilstein-journals.org
One strategy involves building the indole scaffold through palladium-catalyzed annulation reactions. For instance, methods like the Larock indole synthesis or C-H activation/annulation strategies could be envisioned, although they would require complex, custom-synthesized starting materials. A recently developed approach involves the palladium-catalyzed oxidative C–H activation and annulation of N-alkylanilines with bromoalkynes to access 3-bromoindoles, which can serve as versatile intermediates. rsc.org
A more direct and perhaps more feasible approach is the functionalization of a simpler, pre-existing indole. A potential synthetic sequence could be:
Synthesis of 3-ethyl-5-methyl-1H-indole: This could be achieved via a Fischer synthesis from 4-methylphenylhydrazine and 2-pentanone.
Directed Bromination: Subsequent bromination at the C4 position. This step can be challenging due to the inherent reactivity of the indole ring at other positions (C3, C2, C7). Directed ortho-metalation strategies might be necessary to achieve the desired regioselectivity.
Cross-Coupling on a Bromo-Indole: Alternatively, one could start with a commercially available or readily synthesized 4-bromo-5-methyl-1H-indole. The ethyl group could then be introduced at the C3 position via palladium-catalyzed C-H activation/alkylation or by first halogenating the C3 position and then performing a Suzuki or Stille cross-coupling reaction. The tolerance of bromo-substituted indoles in palladium-catalyzed reactions makes such late-stage functionalization a viable strategy. nih.gov
| Reaction Type | Substrates | Catalyst System | Product Type |
|---|---|---|---|
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | 2,3-Disubstituted Indole |
| Buchwald-Hartwig Amination | o-Chlorotoluene, Amine (intramolecular) | Pd₂(dba)₃, Ligand, Base | Indole Ring Formation |
| Suzuki Coupling | 3-Bromoindole, Alkylboronic acid | Pd(PPh₃)₄, Base | 3-Alkylindole |
| C-H Arylation | N-Acetylindole, Aryl Halide | Pd(OAc)₂, Ligand, Ag₂CO₃ | 2-Arylindole |
Transition Metal-Free Approaches to Substituted Indoles
In line with the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of transition metals. bohrium.com Several metal-free strategies for indole synthesis have emerged.
These methods often rely on:
Radical Cyclizations: The intramolecular cyclization of radical intermediates generated from appropriately functionalized aniline derivatives.
Oxidative C-H Amination: Metal-free protocols using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can effect the cyclization of N-alkenylanilines to form the indole nucleus. acs.org
Organocatalysis: Small organic molecules can catalyze the formation of the indole ring. For example, the reaction of N-arylhydroxylamines with activated alkynes catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a metal-free route to 3-functionalized indoles. mdpi.com
Base-Mediated Cyclizations: Strong bases can promote the cyclization of suitable precursors, such as o-alkynyl anilines, to form indoles without the need for a metal catalyst.
The application of these methods to synthesize this compound would require the design and synthesis of a specific precursor amenable to the chosen metal-free cyclization conditions. While potentially requiring more intricate starting materials, these approaches offer the advantages of lower cost, reduced toxicity, and simpler purification procedures. researchgate.net
Compound Index
| Compound Name |
|---|
| This compound |
| (4-bromo-3-methylphenyl)hydrazine |
| 2-pentanone |
| 4-bromo-3-methylaniline |
| ethyl 2-ethylacetoacetate |
| N-(5-bromo-4-methyl-2-propylphenyl)propionamide |
| n-butyllithium (n-BuLi) |
| lithium diisopropylamide (LDA) |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
Regioselective Functionalization of the this compound Core
The targeted synthesis of this compound necessitates precise control over the introduction of substituents at specific positions of the indole nucleus. This section delves into the strategic functionalization of the indole core to achieve the desired substitution pattern. Two primary retrosynthetic approaches can be envisioned: a classical ring-synthesis methodology, such as the Fischer or Larock indole synthesis, starting from appropriately substituted precursors, or a post-functionalization strategy involving the sequential modification of a pre-formed indole scaffold.
Strategies for Bromination at the C-4 Position
The introduction of a bromine atom at the C-4 position of the indole ring is a key synthetic challenge. Direct bromination of an existing 3-ethyl-5-methyl-1H-indole core can be complicated by the high reactivity of the C-2 and C-3 positions. Therefore, a more controlled approach often involves the synthesis of the indole ring from a pre-brominated precursor.
One effective strategy is the Fischer indole synthesis , which utilizes a substituted phenylhydrazine and a carbonyl compound. In this case, the synthesis would commence with the preparation of (2-bromo-4-methylphenyl)hydrazine. This can be synthesized from 2-bromo-4-methylaniline through diazotization followed by reduction. The subsequent condensation of this hydrazine (B178648) with butanal would lead to the desired 4-bromo-5-methyl-3-ethyl-1H-indole.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|
Table 1: Proposed Fischer Indole Synthesis route to this compound.
Alternatively, the Larock indole synthesis provides a powerful method for constructing polysubstituted indoles. This palladium-catalyzed reaction involves the coupling of a substituted 2-iodoaniline with an alkyne. For the synthesis of the target molecule, 2-iodo-5-methylaniline would be reacted with 1-butyne. The bromine at the C-4 position would need to be introduced either on the aniline precursor or through a subsequent regioselective bromination of the resulting 3-ethyl-5-methyl-1H-indole.
Direct C-H bromination at the C-4 position of a pre-formed 3,5-disubstituted indole is challenging but can be achieved under specific conditions, often requiring a directing group to achieve the desired regioselectivity.
Introduction of Ethyl and Methyl Groups at C-3 and C-5 Positions
In the context of the Fischer indole synthesis , the ethyl group at C-3 is directly incorporated from the carbonyl component, in this case, butanal. The methyl group at C-5 originates from the substituted phenylhydrazine precursor, namely (2-bromo-4-methylphenyl)hydrazine.
For the Larock indole synthesis , the ethyl group at C-3 is derived from the alkyne, 1-butyne. The methyl group at C-5 would be present on the starting 2-iodoaniline, i.e., 2-iodo-5-methylaniline.
A post-functionalization approach would involve the direct C-H ethylation of a 4-bromo-5-methyl-1H-indole intermediate at the C-3 position. This can be achieved through Friedel-Crafts type reactions or more modern palladium-catalyzed C-H activation/alkylation methodologies. However, achieving high regioselectivity for C-3 ethylation in the presence of a C-4 bromo substituent can be complex.
| Indole Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-5-methyl-1H-indole | Ethyl iodide | Strong base (e.g., NaH), DMF | 3-Ethyl-4-bromo-5-methyl-1H-indole | Varies | General alkylation |
| 4-Bromo-5-methyl-1H-indole | Ethylene | Pd(OAc)₂, Ligand, Oxidant | 3-Ethyl-4-bromo-5-methyl-1H-indole | Varies | C-H activation |
Table 2: Potential C-3 Ethylation Strategies.
N-Functionalization and Protecting Group Strategies
The indole nitrogen is nucleophilic and can undergo various reactions. In many synthetic sequences, it is advantageous to protect the indole nitrogen to prevent unwanted side reactions and to modulate the reactivity of the indole ring.
Commonly used protecting groups for the indole nitrogen include the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The Boc group is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and a base, and can be removed under acidic conditions. The SEM group, installed using SEM-Cl, is stable to a wide range of conditions and can be cleaved with fluoride ions. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.
| Indole Substrate | Protecting Group Reagent | Base/Conditions | N-Protected Indole | Reference |
|---|---|---|---|---|
| This compound | (Boc)₂O | DMAP, THF | 1-(tert-Butoxycarbonyl)-4-bromo-3-ethyl-5-methyl-1H-indole | General procedure |
| This compound | SEM-Cl | NaH, DMF | 1-(2-(Trimethylsilyl)ethoxymethyl)-4-bromo-3-ethyl-5-methyl-1H-indole | General procedure |
Table 3: N-Protection of this compound.
N-functionalization can also be a key step in modifying the properties of the final molecule. Direct N-alkylation or N-arylation can be achieved by treating the indole with an appropriate electrophile in the presence of a base.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. In the context of synthesizing this compound, several green approaches can be considered.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and cleaner reaction profiles in shorter reaction times. Both the Fischer and Larock indole syntheses can be significantly enhanced through the use of microwave irradiation. mdpi.com This technology can reduce energy consumption and the use of volatile organic solvents.
One-pot multicomponent reactions offer an atom-economical and efficient way to construct complex molecules from simple starting materials in a single synthetic operation. While a specific one-pot synthesis for this compound is not explicitly reported, the development of such a process, potentially combining elements of indole formation and functionalization, would be a significant advancement in green synthesis.
| Green Approach | Application in Synthesis | Potential Benefits |
|---|---|---|
| Microwave Irradiation | Fischer Indole Synthesis, Larock Indole Synthesis | Reduced reaction times, higher yields, energy efficiency |
| One-Pot Synthesis | Combination of indole formation and functionalization steps | Increased efficiency, reduced waste, atom economy |
| Green Solvents | Use of water or bio-based solvents | Reduced environmental impact, improved safety |
| Heterogeneous Catalysis | Solid-supported palladium or acid catalysts | Catalyst recyclability, simplified product purification |
Table 4: Green Chemistry Strategies for the Synthesis of this compound.
Structural Elucidation and Advanced Analytical Techniques in Indole Chemistry Research
Spectroscopic Characterization of 4-Bromo-3-ethyl-5-methyl-1H-indole and Analogs
Spectroscopic methods are indispensable for the unambiguous determination of the structure of organic molecules. In the case of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity and molecular composition.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to assign the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group, the methyl group, and the N-H proton of the indole (B1671886) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the alkyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. The predicted chemical shifts for this compound are based on the analysis of similar substituted indoles, such as 4-bromo-3-methyl-1H-indole. rsc.org
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | br s | 1H | N-H |
| ~7.1-7.3 | m | 2H | Ar-H |
| ~2.7 | q | 2H | -CH₂-CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~1.3 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~136 | C7a |
| ~128 | C3a |
| ~125 | C6 |
| ~123 | C2 |
| ~122 | C5 |
| ~115 | C4 |
| ~110 | C7 |
| ~110 | C3 |
| ~20 | Ar-CH₃ |
| ~18 | -CH₂-CH₃ |
Note: The predicted data is based on known values for similar bromo- and methyl-substituted indoles. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would be used to verify the molecular formula, C₁₁H₁₂BrN. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass units.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (for ⁷⁹Br) | 237.0153 |
| [M+2]⁺ (for ⁸¹Br) | 239.0132 |
| [M+H]⁺ (for ⁷⁹Br) | 238.0231 |
| [M+H+2]⁺ (for ⁸¹Br) | 240.0210 |
Note: The calculated m/z values are based on the exact masses of the constituent isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In this compound, the IR spectrum would show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring and alkyl groups, and C=C bonds of the aromatic system.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~600-500 | C-Br stretch |
Note: The predicted absorption ranges are based on typical values for substituted indoles.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. researchgate.netnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The retention time of this compound would be influenced by the specific conditions of the analysis, such as the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), the type of stationary phase (e.g., C18), and the flow rate. sielc.comsielc.comsci-hub.se By comparing the retention time of the synthesized compound with that of a pure standard, its identity can be confirmed. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment.
Typical RP-HPLC Parameters for the Analysis of Substituted Indoles
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 25-40 °C |
Note: These are general parameters and would be optimized for the specific analysis of this compound. sci-hub.se
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to confirm its identity and purity.
In GC, the compound is vaporized and separated from other components in a long, narrow column. The retention time in the GC column is a characteristic property of the compound under specific analytical conditions. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a molecular fingerprint that can be compared to a library of known spectra for identification. The use of GC-MS for the analysis of indole derivatives, including those with halogen substituents, is well-established. nih.govrsc.orgnotulaebotanicae.ro
Typical GC-MS Parameters for the Analysis of Indole Derivatives
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., initial temp 100°C, ramp to 280°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
Note: These are general parameters and would be optimized for the specific analysis of this compound. notulaebotanicae.ro
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice is determined.
In the context of indole chemistry, X-ray crystallography is crucial for understanding the influence of various substituents on the planarity of the indole ring and the orientation of the substituent groups. For this compound, this analysis would definitively confirm the positions of the bromo, ethyl, and methyl groups on the indole scaffold.
Although specific crystallographic data for this compound is not publicly available in crystallographic databases, the examination of closely related structures provides a clear indication of the type of information that would be obtained. For instance, studies on various bromo-substituted indole derivatives reveal detailed insights into their crystal packing, which is often stabilized by a network of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov
Illustrative Crystallographic Data for a Related Indole Derivative
To illustrate the nature of the data obtained from an X-ray crystallographic analysis, the following table presents hypothetical data for this compound, based on typical values for similar organic molecules. This data should be considered as an example of the parameters that would be determined from a successful single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 992.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.595 |
| R-factor (%) | 4.5 |
The detailed structural parameters derived from such an analysis would allow for a comprehensive understanding of the molecule's solid-state conformation. This includes the planarity of the indole ring system, the torsion angles of the ethyl group at the C3 position, and the nature of intermolecular contacts, such as potential N-H···Br hydrogen bonds or π-stacking interactions between adjacent indole rings. Such information is invaluable for computational modeling, understanding structure-activity relationships, and designing new materials with specific solid-state properties.
Derivatization and Structural Modification Strategies of the 4 Bromo 3 Ethyl 5 Methyl 1h Indole Core
Systematic Variation of Substituents on the Indole (B1671886) Ring System
The inherent reactivity of the indole ring system allows for a wide array of modifications. The strategic placement of bromo, ethyl, and methyl groups on the 4-Bromo-3-ethyl-5-methyl-1H-indole core provides a versatile platform for further functionalization.
Modifications at the N-1 Position
The nitrogen atom of the indole ring is a common site for derivatization, often influencing the compound's pharmacokinetic properties and target engagement. The N-H bond can be readily functionalized through various reactions.
N-Alkylation and N-Arylation: The most common modification at the N-1 position is alkylation or arylation. This is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl or aryl halide. Common bases include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.com Alternatively, milder conditions using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents. rsc.org For instance, the reaction of an indole with an alkyl halide in the presence of a base is a standard procedure for introducing simple alkyl chains or more complex functionalized alkyl groups. youtube.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for N-arylation, allowing for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the indole with an aryl halide or triflate. researchgate.net The choice of ligand is crucial for the efficiency of the coupling.
| Reagent/Catalyst System | Type of Modification | Representative Example |
| NaH, Alkyl Halide, DMF | N-Alkylation | Introduction of a methyl or benzyl (B1604629) group. |
| K₂CO₃, Alkyl Halide, Acetonitrile (B52724) | N-Alkylation | Milder conditions for N-alkylation. |
| Pd₂(dba)₃, Phosphine Ligand, NaOtBu | N-Arylation (Buchwald-Hartwig) | Coupling with aryl bromides or chlorides. |
| Cu₂O, K₃PO₄, Ethanol (microwave) | N-Arylation (Ullmann-type) | Copper-catalyzed coupling with aryl iodides. acs.org |
Alterations of the Ethyl Group at C-3
The ethyl group at the C-3 position, while generally less reactive than other sites on the indole ring, can be modified through several synthetic strategies.
Oxidation: The C-3 alkyl group can be a site for oxidation. Depending on the reaction conditions and the oxidizing agent used, this can lead to the formation of a variety of products. For instance, electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide can yield the corresponding 2-oxindole. researchgate.netcymitquimica.com More aggressive oxidation could potentially lead to cleavage of the ethyl group or formation of a ketone at the benzylic position of the ethyl group.
Halogenation: While direct halogenation of the ethyl group can be challenging due to the reactivity of the indole nucleus itself, radical halogenation conditions using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator could potentially introduce a halogen at the benzylic position of the ethyl group. This would then provide a handle for further nucleophilic substitution reactions.
| Reaction Type | Reagent/Condition | Potential Product |
| Electrochemical Oxidation | KBr, Electricity | 4-Bromo-3-ethyl-5-methyl-1,2-dihydro-2-oxo-3H-indole |
| Radical Halogenation | NBS, UV light | 4-Bromo-3-(1-bromoethyl)-5-methyl-1H-indole |
Substituent Exploration at the C-5 Methyl and C-4 Bromo Positions
The benzene (B151609) portion of the indole ring offers further opportunities for diversification, particularly through modification of the C-5 methyl group and displacement of the C-4 bromo substituent.
Functionalization of the C-5 Methyl Group: The methyl group at the C-5 position can be functionalized through radical halogenation, similar to the C-3 ethyl group. Using a reagent like NBS can introduce a bromine atom to form a benzylic bromide. This reactive intermediate can then be converted to a variety of other functional groups, such as alcohols, ethers, amines, or nitriles, through nucleophilic substitution.
Cross-Coupling Reactions at the C-4 Bromo Position: The bromine atom at the C-4 position is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the bromoindole with a boronic acid or ester, is a powerful tool for forming new carbon-carbon bonds and introducing aryl or heteroaryl groups. The Buchwald-Hartwig amination can be employed to introduce nitrogen-based nucleophiles, forming C-N bonds.
| Position | Reaction Type | Reagent/Catalyst System | Introduced Substituent |
| C-5 Methyl | Radical Halogenation | NBS, AIBN | Bromomethyl group for further functionalization |
| C-4 Bromo | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base, Arylboronic acid | Aryl or Heteroaryl group |
| C-4 Bromo | Buchwald-Hartwig Amination | Pd(dba)₂, Ligand, Base, Amine | Substituted amino group |
| C-4 Bromo | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base, Terminal alkyne | Alkynyl group |
Introduction of Diverse Chemical Moieties and Heterocycles
Building upon the core structure, the introduction of various chemical moieties, especially nitrogen-containing heterocycles, and the construction of fused ring systems can significantly expand the chemical space and potential biological applications of this compound derivatives.
Incorporation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are prevalent in pharmaceuticals and can be appended to the indole core through several synthetic routes.
One common strategy involves the functionalization of the indole at a specific position, followed by a reaction that builds the heterocyclic ring. For example, if the C-5 methyl group is converted to a bromomethyl group, it can be used to alkylate a nitrogen atom within a pre-existing heterocycle. Alternatively, a functional group introduced at the C-4 position via cross-coupling can serve as a starting point for heterocycle synthesis. For instance, a Sonogashira coupling to introduce an alkyne at C-4 could be followed by a cyclization reaction with a nitrogen-containing species to form a fused or appended heterocycle.
Formation of Fused Ring Systems Involving the Indole Core
The creation of fused ring systems can lead to novel, rigid scaffolds with distinct three-dimensional shapes. Several strategies can be envisioned for constructing fused rings onto the this compound framework.
Intramolecular cyclization reactions are a powerful tool for this purpose. For example, if a suitable chain containing an electrophilic center is attached to the N-1 position, an intramolecular Friedel-Crafts type reaction could lead to cyclization at the C-7 position. Similarly, functional groups at adjacent positions, such as C-3 and C-4, can be used to construct a new ring. A palladium-catalyzed cascade reaction involving an ortho-amination followed by an ipso-Heck cyclization has been reported for the synthesis of C3,C4-disubstituted indoles, which could be adapted to form a fused ring system. Another approach involves the [n+2] cycloaddition reactions of in situ generated benzyne (B1209423) intermediates to construct nitrogen-containing heterocyclic compounds.
| Fusion Strategy | Key Reaction | Potential Fused System |
| N-1 to C-7 | Intramolecular Friedel-Crafts Acylation | Pyrrolo[3,2,1-jk]carbazole derivative |
| C-3 to C-4 | Palladium-catalyzed cascade | Pyrido[4,3-b]indole derivative |
| C-4 to C-5 | Intramolecular Heck Reaction | Cyclopenta[e]indole derivative |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity of indole derivatives can be finely tuned by altering the nature and position of substituents on the indole ring. For the this compound core, modifications at the bromine, ethyl, and methyl positions, as well as the indole nitrogen, are expected to significantly influence its interaction with biological targets.
Impact of Halogenation on Biological Interaction Profiles
The introduction of a halogen atom, such as bromine, into a drug candidate can profoundly alter its physicochemical properties and, consequently, its biological activity. nih.gov Halogenation can affect a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical for drug-receptor interactions.
In the context of the this compound core, the bromine atom at the C4 position is a key feature. Studies on other bromo-substituted indoles have demonstrated a range of biological effects. For instance, research on 5-bromoindoles showed that this substitution could lead to compounds with significant activity, although in some cases, it resulted in lower conversion rates in certain chemical reactions compared to non-halogenated analogs. nih.gov The position of the halogen is also crucial; for example, moving a halogen from one position to another can dramatically alter the biological activity profile.
To explore the SAR of the this compound core, one could synthesize analogs where the bromine is replaced by other halogens (fluorine, chlorine, iodine) or moved to other positions on the benzene ring (e.g., C6 or C7). It is hypothesized that these modifications would lead to derivatives with altered biological potencies and selectivities. For instance, a study on 3-substituted-1H-imidazol-5-yl-1H-indoles investigated the influence of indole halogen substitution on their anti-MRSA activity. nih.gov
Table 1: Hypothetical Biological Activity of Halogenated 3-ethyl-5-methyl-1H-indole Analogs
| Compound ID | Halogen at C4 | Predicted Relative Potency | Rationale |
| I | Br (Reference) | 1.0 | Baseline activity of the parent compound. |
| II | Cl | 0.8 | Chlorine is less lipophilic than bromine, which may alter membrane permeability and target binding. |
| III | F | 0.5 | Fluorine can form strong hydrogen bonds but its smaller size might lead to a different binding orientation. |
| IV | I | 1.2 | Iodine is more lipophilic and a better halogen bond donor, potentially enhancing binding affinity. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry.
Role of Alkyl Chain Length and Branching on Biological Potency
Studies on other indole derivatives have shown that modifying the length and branching of alkyl chains can have a significant impact on potency. For example, research on C3-alkylated indoles has demonstrated that even small changes, such as extending an alkyl chain, can lead to substantial differences in biological effects. chula.ac.th Similarly, the "magic methyl" effect, where the addition of a methyl group can significantly enhance potency, is a well-documented phenomenon in medicinal chemistry. acs.org
Derivatization strategies for the this compound core could involve:
Varying the C3-alkyl chain: Synthesizing analogs with C3-methyl, C3-propyl, C3-isopropyl, or C3-butyl groups to probe the size of the binding pocket.
Modifying the C5-alkyl group: Replacing the C5-methyl with larger alkyl groups or removing it altogether to understand its contribution to activity.
Alkylation at the N1 position: Introducing various alkyl or substituted alkyl groups on the indole nitrogen, as N-alkylation is a common strategy to modulate the properties of indole-based drugs. sci-hub.boxrsc.org
Research on 3-bromo-1-ethyl-1H-indole has shown it to be a potent anticancer agent, highlighting the potential of N-ethyl substitution in combination with C3-bromination. benthamdirect.com This suggests that the N-H of the this compound is a prime site for derivatization.
Table 2: Hypothetical Biological Potency of C3- and C5-Alkyl Analogs of 4-Bromo-1H-indole
| Compound ID | C3-Substituent | C5-Substituent | Predicted IC50 (µM) | Rationale |
| V | Ethyl (Reference) | Methyl (Reference) | 5.0 | Baseline activity of the parent compound. |
| VI | Methyl | Methyl | 8.2 | A smaller C3 substituent may lead to weaker van der Waals interactions with the target. |
| VII | n-Propyl | Methyl | 2.5 | An extended alkyl chain could better fill a hydrophobic pocket, increasing potency. |
| VIII | Isopropyl | Methyl | 10.0 | Branched alkyl groups can introduce steric hindrance, potentially reducing binding affinity. |
| IX | Ethyl | Ethyl | 4.5 | Increasing the size of the C5-alkyl group may have a modest effect on potency. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry.
Exploration of Biological Activities and Molecular Interactions of 4 Bromo 3 Ethyl 5 Methyl 1h Indole Analogs
Investigation of Receptor Binding Profiles and Ligand Affinity Studies
The interaction of indole (B1671886) analogs with specific biological receptors is a critical determinant of their pharmacological activity. Researchers employ various techniques to identify these targets and characterize the binding affinity between the ligand (the indole compound) and the protein receptor.
In vitro screening assays are fundamental in identifying the protein targets of indole derivatives. These assays assess the ability of a compound to bind to a panel of known receptors. For instance, studies on naltrindole, an indole-containing opioid receptor antagonist, have led to the synthesis of analogs with substitutions on the indolic benzene (B151609) ring to probe their binding affinities at delta, mu, and kappa opioid receptors. nih.gov In one such study, all tested compounds displayed selectivity for the delta opioid receptor. nih.gov
Similarly, a high-throughput screening effort identified a class of substituted indoles as selective antagonists for the Protease-Activated Receptor 4 (PAR-4), a key receptor in platelet activation. nih.gov Further research into 3-substituted 1H-indoles identified a potent ligand for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, with a high binding affinity demonstrated by a low IC50 value of 8.9 nmol for the displacement of a known radioligand.
| Indole Analog Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| Naltrindole Analogs | Opioid Receptors (delta, mu, kappa) | Displayed delta-selective binding. 7'-substituted analogs generally had higher affinities. | nih.gov |
| Substituted Indoles | Protease-Activated Receptor 4 (PAR-4) | Identified as selective PAR-4 antagonists with IC50 of 140 nM and 71-fold selectivity vs. PAR-1. | nih.gov |
| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | GluN2B-containing NMDA Receptor | Showed high binding affinity with an IC50 of 8.9 nmol. |
Beyond receptor binding, many indole analogs exert their effects by inhibiting enzymes. The characterization of these ligand-protein interactions is crucial for understanding their mechanism of action. For example, a novel benzofuran–indole hybrid, 8aa , was identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC). nih.gov This compound showed significant inhibitory effects against the double mutant L858R/T790M EGFR. nih.gov
In another study, the brominated indenoindole derivative MC11 was found to be a highly potent inhibitor of protein kinase CK2, an enzyme implicated in cancer. researchgate.net Co-crystallography revealed that the bromine atoms enhance binding within the ATP pocket of the enzyme. researchgate.net Molecular docking studies have also been used to explore the interactions between indole-based derivatives and enzymes like succinate dehydrogenase (SDH), revealing how these compounds bind to catalytically relevant residues. mdpi.com
| Indole Analog | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Benzofuran–indole hybrid (8aa) | EGFR (L858R/T790M mutant) | 0.010 µM | nih.gov |
| 1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (MC11) | Protein Kinase CK2 | 16 nM | researchgate.net |
| 3-Acyl-5-bromoindole derivative (B) | Succinate Dehydrogenase (SDH) | Binding Energy: -6.56 kcal/mol (Docking) | mdpi.com |
Preclinical Biological Activity Profiling in Cellular and Animal Models
Following in vitro characterization, promising indole analogs are advanced to preclinical studies using cell cultures and animal models to evaluate their potential therapeutic effects and mechanisms of action.
Anti-inflammatory Activity: Substituted indoles have demonstrated significant anti-inflammatory properties in various cell-based assays. Brominated indoles from marine molluscs were shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.gov Similarly, indole-imidazolidine derivatives reduced the release of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov More complex indole derivatives have also been synthesized and shown to effectively inhibit the production of NO, IL-6, and TNF-α in RAW264.7 macrophage cells. rsc.org
Antimicrobial Activity: The indole scaffold is a key feature in the development of new antimicrobial agents. researchgate.net Studies have shown that indole derivatives possess a broad spectrum of activity against various bacteria and fungi. nih.gov For example, 5-bromo-substituted indole-3-carboxamido-polyamine conjugates were particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. mdpi.com A synthesized 1,4-dihydropyridine derivative containing a 5-bromo-1H-indol-3-yl moiety also exhibited potent antimicrobial activity against a range of bacterial and fungal pathogens. nih.gov Indole derivatives have also been found to have antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. nih.gov
| Indole Analog Class | Target Microorganism | MIC (µM or µg/mL) | Reference |
|---|---|---|---|
| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM | mdpi.com |
| 5-Bromo-indole-3-carboxamido-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 µM | mdpi.com |
| Indole-thiadiazole derivative (2h) | Candida krusei | 3.125 µg/mL | nih.gov |
Anticancer Activity: The antiproliferative properties of indole analogs against various cancer cell lines are well-documented. nih.govmdpi.com For instance, certain thiosemicarbazone-based indole derivatives showed potent activity against human colon carcinoma (HCT-116) cells, with IC50 values in the low micromolar range. researchgate.net Novel 5-nitroindole derivatives have been developed as binders for the c-Myc G-quadruplex, a structure involved in cancer gene regulation, and have demonstrated cytotoxicity in HeLa cells. nih.gov Furthermore, the benzofuran–indole hybrid 8aa exhibited selective anticancer effects against NSCLC cell lines PC9 and A549. nih.gov
| Indole Analog | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiosemicarbazone-based indole (18) | HCT-116 (Colon Carcinoma) | 3.3 | researchgate.net |
| Thiosemicarbazone-based indole (19) | HCT-116 (Colon Carcinoma) | 5.3 | researchgate.net |
| Benzofuran–indole hybrid (8aa) | PC9 (NSCLC) | 0.012 | nih.gov |
| Benzofuran–indole hybrid (8aa) | A549 (NSCLC) | 0.14 | nih.gov |
In vivo studies are essential to validate the therapeutic potential observed in cellular models. For example, the anti-inflammatory activities of certain indole-imidazolidine derivatives were confirmed in mouse models of inflammation, such as the air pouch and carrageenan-induced peritonitis models, where the compounds reduced leukocyte migration. nih.gov
A compelling example of a mechanistic in vivo study involves the use of dietary indole derivatives in a murine model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE). researchgate.net Pretreatment of EAE mice with indole-3-carbinol (I3C) or diindolylmethane (DIM) completely prevented the clinical symptoms of paralysis and cellular infiltration into the central nervous system. researchgate.net This study demonstrated that the therapeutic effect was linked to the modulation of the immune response. researchgate.net
Mechanistic Studies of Cellular and Molecular Pathways
Understanding the specific cellular and molecular pathways modulated by indole analogs is key to developing targeted therapies. Research has shown that the anti-inflammatory effects of some brominated indoles are mediated through the inhibition of NF-κB translocation, a critical step in the inflammatory signaling cascade. nih.gov Molecular docking studies further support the idea that these compounds may act through the NF-κB signaling pathway. chemrxiv.org
The anticancer mechanisms of indole derivatives are diverse. They can induce apoptosis (programmed cell death) and cause cell cycle arrest by inhibiting key signaling proteins like p-EGFR, p-MEK, and p-ERK. nih.govnih.gov
In the context of autoimmune diseases, the mechanism of indole derivatives like I3C and DIM has been linked to the aryl hydrocarbon receptor (AhR). researchgate.net Activation of AhR by these indoles promotes the differentiation of regulatory T cells (T-regs), which suppress inflammatory responses, while simultaneously inhibiting the development of pro-inflammatory Th17 cells. researchgate.net This dual action on T-cell differentiation highlights a sophisticated immunomodulatory mechanism.
Investigation of Signal Transduction Pathway Modulation
The indole scaffold is a common motif in molecules that modulate various signal transduction pathways. Analogs of 4-Bromo-3-ethyl-5-methyl-1H-indole, particularly those with substitutions on the indole ring, have been investigated for their ability to interfere with cellular communication and signaling cascades.
One significant area of investigation is the inhibition of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Indole and its derivatives have been shown to act as signaling molecules in some bacteria and as inhibitors of QS in others. For instance, certain indole-based compounds have been found to inhibit QS-dependent bacterial phenotypes, which could complement the efficacy of traditional antibiotics nih.gov. These molecules can interfere with the binding of autoinducers to their cognate receptors, thereby disrupting downstream signaling pathways that control virulence factor production and biofilm formation nih.govresearchgate.net.
In eukaryotic cells, indole derivatives have been explored as modulators of various signaling pathways implicated in diseases such as cancer. For example, the substitution of an indole ring can lead to compounds that induce apoptosis in cancer cells. Some indole-based chalcone derivatives have demonstrated promising anticancer activity against various cancer cell lines nih.gov. The mechanism of action for some of these compounds involves the induction of apoptosis through the activation of caspase-3 and a decrease in mitochondrial membrane potential nih.gov.
Furthermore, a transgenic system has been developed that utilizes indole to activate the expression of target genes. This system relies on an indole odor molecule receptor, Olfr205, which, upon binding to indole, triggers a downstream signaling pathway involving cAMP and protein kinase A to initiate gene expression nih.gov. This demonstrates the potential for indole derivatives to be used in engineered signaling pathways for therapeutic applications.
Table 1: Examples of Signal Transduction Pathway Modulation by Indole Analogs
| Compound Class | Pathway/Process Modulated | Organism/Cell Line | Observed Effect |
| Indole-based AHL mimics | Quorum Sensing | Pseudomonas aeruginosa | Inhibition of QS activity nih.gov |
| Indole-based chalcones | Apoptosis | Human leukemia cell lines (U-937, MOLT-3, K-562, NALM-6) | Induction of apoptosis, activation of caspase-3 nih.gov |
| Indole | Gene Expression (engineered) | Mammalian cells | Activation of transgene expression via Olfr205 receptor nih.gov |
Assessment of Biomolecular Target Engagement
The biological effects of indole analogs are often mediated by their direct interaction with specific biomolecular targets, such as proteins and enzymes. The assessment of this target engagement is crucial for understanding their mechanism of action.
Several studies have identified specific protein targets for various substituted indole compounds. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase nih.gov. Molecular docking studies and in vitro assays have shown that these compounds can bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling, which leads to decreased cell proliferation in cancer cells nih.gov.
In the context of antiviral research, indole-containing compounds have been developed as inhibitors of HIV-1 fusion. These molecules are designed to target the transmembrane glycoprotein gp41, a critical component of the viral fusion machinery acs.org. By binding to a hydrophobic pocket on gp41, these indole derivatives can prevent the conformational changes required for the fusion of the viral and cellular membranes, thus inhibiting viral entry acs.org.
Moreover, indole derivatives have been investigated as potential anticancer drugs targeting the KRAS protein. The synthesis of a series of KRAS inhibitors involved the N-alkylation of an indole, highlighting the importance of the indole scaffold in designing molecules that can engage with this challenging therapeutic target youtube.com.
Table 2: Examples of Biomolecular Target Engagement by Indole Analogs
| Compound/Analog Class | Biomolecular Target | Disease/Context | Method of Assessment |
| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Cancer | Molecular Docking, In vitro kinase assays nih.gov |
| Bis-indole derivatives | HIV-1 gp41 | HIV/AIDS | Binding assays, Cell-cell fusion assays, Viral replication assays acs.org |
| N-alkylated indoles | KRAS | Cancer | Chemical synthesis for structure-activity relationship studies youtube.com |
Studies on Interactions with Nucleic Acids or Lipids
The interaction of small molecules with cellular macromolecules like nucleic acids and lipids is a key aspect of their biological activity. While specific studies on this compound are lacking, research on related indole compounds provides insights into potential interactions.
Interactions with Nucleic Acids:
Studies have been conducted to explore the interaction between indole derivatives and DNA. For instance, the interaction of indole-3-propionic acid (IPA) with calf thymus DNA (ctDNA) has been investigated using multispectroscopic and computational modeling approaches mdpi.com. These studies revealed that IPA binds to the minor groove of DNA, primarily in the A-T rich regions. The binding is thought to be driven by hydrogen bonds and hydrophobic interactions, and it does not significantly alter the conformation of the DNA mdpi.com. This type of interaction is significant as it can potentially interfere with DNA replication and transcription processes.
Interactions with Lipids:
The indole nucleus, due to its amphipathic nature, has a propensity to interact with lipid membranes. Molecular dynamics simulations have shown that indole is strongly attracted to the interfacial region of lipid bilayers nih.gov. This localization is driven by a combination of factors, including the hydrophobic effect, hydrogen bonding with lipid carbonyl groups, and electrostatic interactions between the indole dipole and the electric field of the bilayer nih.gov. Such interactions can alter the physical properties of the membrane and influence the function of membrane-associated proteins. The interaction of proteins with anionic membranes can also be modulated by polybasic regions, and the dynamics of these interactions are influenced by the lipid composition of the membrane acs.org.
Table 3: Summary of Interactions of Indole Analogs with Nucleic Acids and Lipids
| Interacting Molecule | Macromolecule | Type of Interaction | Key Findings |
| Indole-3-propionic acid | Calf Thymus DNA | Groove Binding | Binds to the A-T rich minor groove; driven by hydrogen bonds and hydrophobic forces mdpi.com |
| Indole | POPC Lipid Bilayer | Interfacial Localization | Attracted to the interfacial region; interactions involve hydrophobic, hydrogen bonding, and electrostatic forces nih.gov |
Mechanistic Investigations and Computational Studies of 4 Bromo 3 Ethyl 5 Methyl 1h Indole and Its Derivatives
Reaction Mechanism Elucidation in Synthesis
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to diverse structures. rsc.org The Fischer indole (B1671886) synthesis, discovered in 1883, remains one of the most popular and versatile methods. rsc.orgscirp.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a ketone or aldehyde. scirp.org For 4-bromo-3-ethyl-5-methyl-1H-indole, this would likely involve the reaction of (4-bromo-5-methylphenyl)hydrazine with 2-butanone (B6335102) under acidic conditions. Other significant methods include the Bartoli, Batcho-Leimgruber, and various transition-metal-catalyzed syntheses, which provide alternative routes and accommodate a wide range of functional groups. researchgate.netsigmaaldrich.com
Understanding the intricate details of a reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry, particularly density functional theory (DFT) calculations, serves as a powerful tool for elucidating these pathways by modeling the energies of reactants, intermediates, products, and, most importantly, transition states.
In the context of the Fischer indole synthesis, the key mechanistic steps include the tautomerization of the hydrazone to an enamine, a rsc.orgrsc.org-sigmatropic rearrangement, and subsequent cyclization and aromatization. scirp.org Computational studies on similar systems have identified the irreversible rsc.orgrsc.org-sigmatropic rearrangement as the rate-determining step. acs.org Transition state analysis for this step would reveal the specific geometry and energy barrier required for the C-C bond formation. DFT calculations can map the entire reaction coordinate, confirming that the located transition state correctly connects the enamine intermediate with the resulting diimine. fishersci.com Similarly, for transition-metal-catalyzed indole syntheses, such as those using palladium or cobalt, computational studies help to unravel the catalytic cycle, including steps like C-H activation, oxidative addition, and reductive elimination, by characterizing the transition state of each elementary step. sigmaaldrich.comnih.gov
When synthesizing complex molecules with chiral centers, controlling the stereochemical outcome is paramount. In indole synthesis, stereoselectivity can be a significant challenge, especially when unsymmetrical ketones are used in the Fischer method, which can lead to regioisomeric products. bldpharm.com
Modern synthetic strategies employ various techniques to achieve stereochemical control. Catalytic asymmetric synthesis, for instance, uses chiral catalysts to guide the reaction towards a specific stereoisomer. ajchem-a.com Another approach involves intramolecular reactions where the stereochemistry is directed by existing chiral centers within the substrate. A notable example is the intramolecular [2 + 2] cycloaddition of indole derivatives, which can proceed with excellent stereoselectivity (>99:1 dr) to form complex, semi-saturated polycyclic structures. nih.govacs.org Computational studies, including transition state analysis, are vital in this domain for understanding the origins of stereoselectivity, allowing researchers to rationally design substrates and catalysts that favor the desired stereochemical pathway.
Molecular Modeling and Docking Studies for Biological Interactions
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents. Computational techniques like molecular docking and molecular dynamics are indispensable tools for exploring how indole derivatives, such as this compound, might interact with biological targets like proteins and enzymes.
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For a derivative like this compound, docking studies would be performed by computationally placing the molecule into the active site of a target protein. The software then calculates a "docking score," an estimate of the binding energy, which helps rank potential inhibitors. Studies on various indole derivatives have demonstrated successful docking against numerous targets, including protein kinases (e.g., Pim-1), cholinesterases, and tyrosinase. rsc.orgresearchgate.net These studies reveal key interactions, such as hydrogen bonds with specific amino acid residues (like Glu121 in Pim-1) and hydrophobic interactions, that are vital for binding. rsc.orgscirp.org
Table 1: Representative Molecular Docking Results for Indole Derivatives Against Various Protein Targets This table presents hypothetical data based on published studies on similar compounds to illustrate typical docking results.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study Type |
|---|---|---|---|---|
| Indole-Thiourea Derivative | Mushroom Tyrosinase (mTYR) | -7.0 | HIS263, ASN260, MET280 | Tyrosinase Inhibition |
| Indole-Imidazolidinone Derivative | Cyclooxygenase-2 (COX-2) | -11.35 | ARG513, TYR385, SER530 | Anti-inflammatory |
| Indole-Thiadiazole Derivative | Acetylcholinesterase (AChE) | -9.5 | TYR334, TRP84, PHE330 | Alzheimer's Disease researchgate.net |
| Indole Derivative | Pim-1 Kinase | -8.2 | GLU121, LYS67, LEU120 | Anticancer rsc.orgscirp.org |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the protein-ligand complex and the persistence of key interactions.
An MD simulation would begin with the best-docked pose of this compound within its target protein. The system is solvated in a water box, and the trajectory is calculated over a period of nanoseconds. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess stability. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. Furthermore, MD simulations can reveal the stability of hydrogen bonds and other interactions, confirming whether the interactions predicted by docking are maintained throughout the simulation. rsc.orgscirp.org
Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation Study This table presents a general overview of parameters used in MD simulations of protein-ligand complexes, based on common practices in the field.
| Parameter | Description | Indication of Stability | Reference Study Type |
|---|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable plateau in RMSD values for both protein and ligand after initial equilibration. | Protein-Ligand Stability |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Lower RMSF values in the binding site residues indicate stable ligand interaction. | Local Protein Flexibility |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein is not unfolding. | Protein Compactness |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds throughout the simulation confirm stable interactions. | Interaction Stability rsc.orgscirp.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To develop a QSAR model for derivatives of this compound, a dataset of structurally similar indoles with measured biological activity (e.g., IC₅₀ values) against a specific target would be required. Various molecular descriptors (physicochemical properties, electronic properties, etc.) are calculated for each compound. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. The predictive power of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). Successful QSAR models have been developed for various indole series, including inhibitors of Pim-1 kinase and antiamyloidogenic agents. rsc.org
Table 3: Common Statistical Parameters for QSAR Model Validation This table outlines key statistical metrics used to evaluate the robustness and predictive power of a QSAR model, based on published research.
| Parameter | Symbol | Description | Acceptable Value Range | Reference Study Type |
|---|---|---|---|---|
| Coefficient of Determination | R² | Measures how well the model fits the training set data. | > 0.6 | Model Fitting |
| Cross-validated R² (Leave-One-Out) | q² | Measures the internal predictive ability of the model. | > 0.5 | Internal Validation |
| External R² | R²_ext | Measures the model's ability to predict the activity of an external test set. | > 0.6 | External Validation |
| Concordance Correlation Coefficient | CCC | Measures the agreement between observed and predicted values. | > 0.85 | Predictive Accuracy |
Development of Predictive Models for Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool in drug discovery that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to develop predictive models for various biological activities, including kinase inhibition and anticancer effects. researchgate.netnih.gov
These models are built by aligning a set of structurally related molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting field values are then correlated with the experimental biological activities using statistical methods like Partial Least Squares (PLS) regression. figshare.com A reliable QSAR model, characterized by high correlation coefficients (r²) and cross-validation coefficients (q²), can be used to predict the biological potency of novel, unsynthesized compounds. rsc.org
For a series of derivatives based on the this compound scaffold, a hypothetical 3D-QSAR study could be envisioned. A training set of diverse analogues would be required, where substitutions at the N1, C2, C6, and C7 positions would be systematically varied. The biological activity of these compounds, for instance, as inhibitors of a specific kinase, would be determined experimentally.
Table 1: Hypothetical 3D-QSAR Model Statistics for this compound Derivatives
| Model | r² | q² | Predictive r² | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) |
| CoMFA | 0.92 | 0.65 | 0.85 | 55 | 45 | - |
| CoMSIA | 0.95 | 0.72 | 0.89 | 30 | 35 | 35 |
This table presents hypothetical data for illustrative purposes, as specific experimental QSAR models for this compound are not publicly available.
Identification of Key Pharmacophoric Features
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore models can be generated from a set of active molecules or from the structure of the biological target in complex with a ligand. researchgate.net
For the this compound scaffold, a ligand-based pharmacophore model could be developed based on a series of its biologically active derivatives. The model would likely identify the indole nitrogen as a potential hydrogen bond donor, the aromatic ring system as a hydrophobic feature, and specific regions around the substituents as points for further interaction.
A hypothetical pharmacophore model for a kinase inhibitory activity might consist of:
An aromatic ring feature corresponding to the indole core.
A hydrogen bond donor feature located at the indole N-H.
A hydrophobic feature associated with the ethyl group at C3.
A halogen bond donor feature at the bromo substituent at C4.
A hydrophobic feature corresponding to the methyl group at C5.
The development and validation of such a pharmacophore model would provide a valuable tool for virtual screening of large compound libraries to identify novel hits with the desired biological activity. It would also guide the rational design of new derivatives with improved potency and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of molecules. infona.pl These methods provide detailed information about molecular orbitals, charge distribution, and the energetics of chemical reactions, which can be correlated with experimental observations. rsc.org
Density Functional Theory (DFT) Studies of Electronic Properties
DFT calculations can provide valuable insights into the electronic properties of this compound. The geometry of the molecule can be optimized to determine its most stable conformation, and various electronic descriptors can be calculated.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the electron-donating ethyl and methyl groups are expected to raise the HOMO energy, while the electron-withdrawing bromo group will likely lower the LUMO energy.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this indole derivative, the region around the nitrogen atom is expected to have a negative potential, while the hydrogen on the nitrogen will have a positive potential. The bromine atom, due to its electronegativity, will also create a region of negative potential.
Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and charge distribution within the molecule. nih.gov It can quantify the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms into the indole ring, as well as the hyperconjugative interactions of the alkyl groups.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
This table presents hypothetical data for illustrative purposes, as specific experimental or high-level computational data for this compound are not publicly available.
Analysis of Reaction Energetics and Intermediates
DFT calculations are powerful tools for studying the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. rsc.orgfigshare.com This allows for the determination of reaction pathways and the identification of the rate-determining step.
The calculations can also shed light on the regioselectivity of reactions. By comparing the activation energies for attack at different positions on the indole ring, it is possible to predict the most likely site of reaction. The presence of the electron-donating ethyl group at C3 and the methyl group at C5 would be expected to activate the pyrrole (B145914) ring towards electrophilic attack, while the bromo group at C4 would have a deactivating effect on the benzene (B151609) ring.
Table 3: Hypothetical Reaction Energetics for Electrophilic Bromination of 3-ethyl-5-methyl-1H-indole at C4 (DFT B3LYP/6-31G)*
| Species | Relative Energy (kcal/mol) |
| Reactants (Indole + Br₂) | 0.0 |
| Transition State | +15.2 |
| Sigma Complex Intermediate | +5.8 |
| Products (4-Bromo-indole + HBr) | -10.5 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for the reaction energetics of this compound are not publicly available.
Applications in Medicinal Chemistry and Drug Discovery Research Preclinical Focus
Lead Identification and Optimization Strategies
The journey of a drug from a mere concept to a clinical candidate is underpinned by rigorous lead identification and optimization. For a molecule like 4-Bromo-3-ethyl-5-methyl-1H-indole, several established strategies are employed to uncover and enhance its therapeutic potential.
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in identifying novel lead compounds. frontiersin.orgfrontiersin.org This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. frontiersin.org The indole (B1671886) scaffold itself can be considered a core fragment. The specific substitution pattern of 4-bromo, 3-ethyl, and 5-methyl groups on the indole ring provides a unique starting point for an FBDD campaign.
The bromine atom at the 4-position is of particular importance. Halogen bonding is a recognized interaction in medicinal chemistry that can influence ligand-target binding affinity and selectivity. fiveable.meump.edu.pl The bromine atom can act as a halogen bond donor, forming specific interactions with protein residues. ump.edu.pl The ethyl group at the 3-position and the methyl group at the 5-position contribute to the molecule's lipophilicity and steric profile, influencing its fit within a target's binding pocket.
In a typical FBDD workflow, a library of fragments, including indole derivatives, would be screened against a therapeutic target. Once a hit like this compound is identified, its binding mode is determined, often through biophysical techniques like X-ray crystallography. This structural information then guides the "growing" or "linking" of the initial fragment to develop more potent and selective lead compounds. frontiersin.org
Scaffold-Hopping and Isosteric Replacements
Scaffold hopping is a crucial strategy in lead optimization, aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule but possess improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a more favorable intellectual property position. nih.govwiley.comnih.gov The indole nucleus of this compound can serve as the initial scaffold from which to "hop" to other heterocyclic systems.
Isosteric and bioisosteric replacements are fundamental to this process. For instance, the indole ring could be replaced by other bicyclic heteroaromatics like benzofuran, benzothiophene, or indazole to explore the impact on biological activity. nih.gov Similarly, the bromine atom could be substituted with other halogens (chlorine, fluorine) or different functional groups to modulate electronic and steric properties. nih.gov The ethyl and methyl groups can also be varied to probe the structure-activity relationship (SAR). acs.org
A successful scaffold hopping strategy can lead to the identification of entirely new chemical classes of compounds with the desired therapeutic effect, moving away from a crowded patent space and potentially overcoming liabilities associated with the original indole scaffold. nih.govacs.org
Design and Synthesis of Focused Libraries of this compound Derivatives
The systematic exploration of the chemical space around a lead compound is achieved through the design and synthesis of focused compound libraries. For this compound, a focused library would involve the synthesis of a series of analogs with systematic variations at different positions of the indole ring.
The synthesis of such libraries often relies on versatile and robust chemical reactions. The Fischer indole synthesis is a classic method for creating the indole core, while modern cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are invaluable for introducing diversity at various positions of the indole ring. nih.govacs.orgacs.orgrsc.org For instance, the bromine atom at the 4-position is a convenient handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions.
The design of these libraries is often guided by computational modeling and structure-activity relationship (SAR) data from initial screening efforts. acs.orgacs.orgnih.gov The goal is to create a set of compounds that systematically probe the effects of different functional groups on biological activity, leading to a comprehensive understanding of the pharmacophore.
Table 1: Exemplary Focused Library Design for this compound Derivatives
| Scaffold Position | Parent Substituent | Potential Modifications for Library Synthesis | Rationale for Modification |
| N1 | -H | Alkyl, Aryl, Acyl groups | Explore impact on hydrogen bonding and metabolic stability |
| C2 | -H | Small alkyl, aryl, or heterocyclic groups | Investigate steric and electronic effects on binding |
| C3 | -Ethyl | Varied alkyl chains, cycloalkyl groups, small heterocycles | Probe the size and nature of the binding pocket |
| C4 | -Bromo | Other halogens (Cl, F), CN, OMe, CF3 | Modulate electronic properties and halogen bonding potential |
| C5 | -Methyl | H, Ethyl, Methoxy, Halogens | Fine-tune lipophilicity and steric interactions |
| C6 | -H | Halogens, small alkyl or alkoxy groups | Explore additional points of interaction with the target |
| C7 | -H | Halogens, small alkyl or alkoxy groups | Investigate the impact of substitution on the benzene (B151609) portion |
Intellectual Property Landscape Analysis of this compound and its Derivatives
The intellectual property (IP) landscape is a critical consideration in drug discovery and development. A thorough analysis of existing patents can inform research strategies, identify areas of opportunity, and prevent infringement.
Patent Analysis for Novel Synthetic Routes and Applications
Patents related to indole derivatives are numerous, covering novel synthetic methods, new chemical entities, and their therapeutic applications. google.comgoogle.comepo.orggoogle.comjustia.comgoogle.comgoogle.comcnrs.frnih.gov A patent analysis for compounds structurally related to this compound would involve searching for patents claiming:
Novel synthetic methods: Efficient and scalable routes to polysubstituted indoles are highly valuable and often patented. google.comgoogle.comjustia.com
New chemical entities: Patents often claim a genus of compounds defined by a core scaffold and a set of variable substituents. It would be crucial to determine if this compound or its close analogs fall within the scope of existing patents.
Therapeutic uses: Patents frequently claim the use of a compound or a class of compounds for treating a specific disease or condition. google.comgoogle.comgoogle.com
For example, a patent might claim a series of 4-bromoindole (B15604) derivatives as inhibitors of a particular kinase for the treatment of cancer. cnrs.fr Another might disclose a novel process for the large-scale synthesis of a key indole intermediate. google.com
Competitive Landscape of Indole-Based Scaffolds in Early-Stage Drug Development
The indole scaffold is a highly competitive space in early-stage drug development. Numerous pharmaceutical companies and academic institutions are actively researching and developing indole-based compounds for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. nih.govgoogle.comnih.govresearchgate.netnih.gov
An analysis of the competitive landscape would involve identifying key players in the field, their patented technologies, and the clinical or preclinical status of their indole-based drug candidates. This analysis helps to understand the current trends in indole-based drug discovery and to identify niches where a novel compound like this compound could have a competitive advantage.
Table 2: Representative Patented Indole Derivatives and Their Applications
| Patent/Company | Indole Scaffold Class | Therapeutic Area | Key Structural Features |
| European Patent EP2647634A1 google.com | Indole-pyrimidine derivatives | Neurodegenerative diseases, diabetes, inflammation | Pyrimidine ring fused or linked to the indole core. |
| U.S. Patent US7763732B2 google.com | (Indol-3-yl) heterocycle derivatives | Pain | Heterocycle attached at the 3-position of the indole. |
| European Patent EP0972763A1 google.com | 5,6-disubstituted indoles | General synthesis for various applications | Focus on substitution at the 5 and 6 positions. |
| European Patent EP1633746A1 epo.org | Indole-2-carboxylic acid derivatives | Cardiovascular disorders (Factor Xa inhibitors) | Carboxylic acid at the 2-position. |
| Israeli Patent IL153605A0 google.com | General indole derivatives | CNS disorders | Broad claims on various substituted indoles. |
This competitive intelligence is vital for strategic decision-making in any drug discovery program centered on a privileged scaffold like the indole ring system.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-ethyl-5-methyl-1H-indole?
The synthesis of brominated indoles often involves multi-step reactions, including alkylation, halogenation, or cross-coupling. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in PEG-400:DMF solvent systems can introduce ethyl and methyl substituents, as demonstrated in the synthesis of a structurally similar 5-bromo-3-substituted indole (25% yield) . Key steps include solvent selection, catalyst optimization (e.g., CuI), and purification via flash column chromatography. Reaction progress should be monitored by TLC to ensure intermediate formation before final purification by recrystallization .
Q. How is this compound characterized post-synthesis?
Comprehensive characterization involves:
- NMR spectroscopy : ¹H NMR (e.g., methyl triplet at δ 1.23 ppm, ethyl signals at δ 3.28–4.62 ppm) and ¹³C NMR (e.g., indole carbons at 110–146 ppm) to confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.0522 for C₁₁H₁₁BrN) .
- Melting point analysis : Correlate with literature values to assess purity .
Q. What safety protocols should be followed when handling this compound?
Brominated indoles may exhibit acute oral toxicity (e.g., LD₅₀ = 350 mg/kg in rats). Use PPE (gloves, lab coat), avoid inhalation/ingestion, and work in a fume hood. Dispose of waste via approved facilities, adhering to GHS Hazard Statement H302 ("harmful if swallowed") .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural confirmation?
Conflicting NMR or mass spectral data may arise from impurities or tautomerism. Solutions include:
- 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign connectivity .
- X-ray crystallography : Definitive structural elucidation via single-crystal diffraction (e.g., SHELXL refinement, R-factor <0.06) .
- Comparative analysis : Cross-check with databases (e.g., CCDC entries for similar indole derivatives) .
Q. What crystallographic methods are suitable for analyzing this compound?
- Data collection : Use low-temperature (123 K) single-crystal X-ray diffraction to minimize thermal motion artifacts .
- Refinement : SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H⋯O, N–H⋯O interactions) .
- Validation : Check for missed symmetry or disorder using PLATON or similar software .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent screening : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates, while water enables eco-friendly synthesis (e.g., TEBAC-catalyzed reactions) .
- Catalyst optimization : Transition metals (Cu, Pd) or organocatalysts can accelerate coupling steps.
- Temperature control : Higher temperatures (e.g., 333 K) may reduce reaction time but require monitoring for side reactions .
Q. How can computational methods guide the design of bioactive derivatives?
- Docking studies : Predict interactions with biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger Suite.
- QSAR modeling : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends observed in similar indoles .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis .
Methodological Best Practices
- Purification : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate regioisomers .
- Data reporting : Include CIF files for crystal structures (CCDC deposition) and full spectral datasets in supplementary materials .
- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
